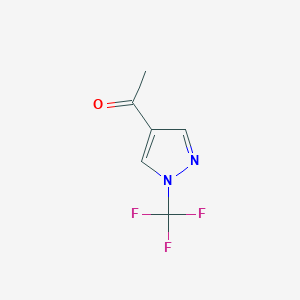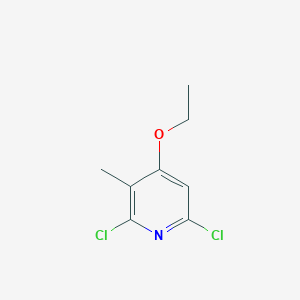
2,6-Dichloro-4-ethoxy-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-ethoxy-3-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two chlorine atoms at positions 2 and 6, an ethoxy group at position 4, and a methyl group at position 3 on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-ethoxy-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropyridine with ethyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the ethoxy group replaces one of the chlorine atoms on the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2,6-Dichloro-4-ethoxy-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives by removing chlorine atoms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are employed under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
科学的研究の応用
2,6-Dichloro-4-ethoxy-3-methylpyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological pathways in pests.
作用機序
The mechanism of action of 2,6-Dichloro-4-ethoxy-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or pesticidal effects.
類似化合物との比較
Similar Compounds
2,6-Dichloro-4-methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group.
2,6-Dichloro-3-methylpyridine: Lacks the ethoxy group, making it less versatile in certain reactions.
2,6-Dichloro-4-ethoxypyridine: Similar but without the methyl group at position 3.
Uniqueness
2,6-Dichloro-4-ethoxy-3-methylpyridine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both chlorine and ethoxy groups allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and industrial applications.
特性
分子式 |
C8H9Cl2NO |
|---|---|
分子量 |
206.07 g/mol |
IUPAC名 |
2,6-dichloro-4-ethoxy-3-methylpyridine |
InChI |
InChI=1S/C8H9Cl2NO/c1-3-12-6-4-7(9)11-8(10)5(6)2/h4H,3H2,1-2H3 |
InChIキー |
FOGZVLXHFDAKON-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=NC(=C1C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




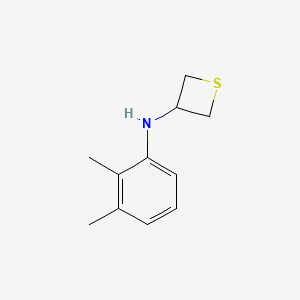


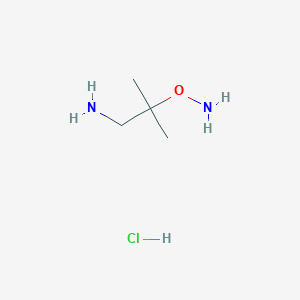

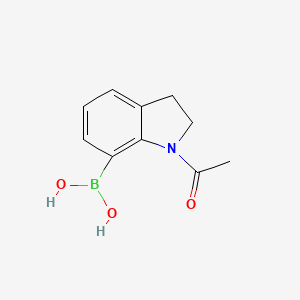
![Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12955480.png)
![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)
